molecular formula C17H23N5O3S B4249942 N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

Cat. No.: B4249942
M. Wt: 377.5 g/mol
InChI Key: NYZNYTNUAOMCLX-UHFFFAOYSA-N
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Description

N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide is a complex organic compound that features a thiazole ring, a morpholine ring, and a pyridazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethyl group at the 4-position. The morpholine ring is then synthesized and attached to the pyridazine ring. Finally, the acetamide group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the pyridazine ring can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide

Uniqueness

N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-2-13-12-26-16(20-13)3-4-18-15(23)11-22-17(24)9-14(10-19-22)21-5-7-25-8-6-21/h9-10,12H,2-8,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZNYTNUAOMCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CCNC(=O)CN2C(=O)C=C(C=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-(4-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

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